Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate

Description

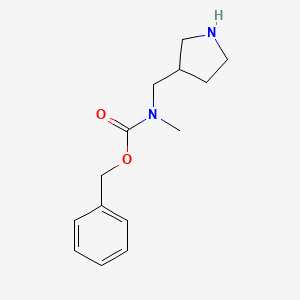

Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate (CAS: 1245649-33-5) is a heterocyclic carbamate derivative with the molecular formula C₁₄H₂₀N₂O₂ and a molecular weight of 248.33 g/mol . Structurally, it features a pyrrolidine ring substituted with a methyl group and a benzyl carbamate moiety. The compound is described as a yellow oil with 97.4% purity in its commercial form .

Properties

IUPAC Name |

benzyl N-methyl-N-(pyrrolidin-3-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-16(10-13-7-8-15-9-13)14(17)18-11-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQDOUKRHNPOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCNC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696724 | |

| Record name | Benzyl methyl[(pyrrolidin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245649-33-5 | |

| Record name | Benzyl methyl[(pyrrolidin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate typically involves the reaction of benzyl chloroformate with methyl(pyrrolidin-3-ylmethyl)amine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to ensure the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the benzyl or methyl groups can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate belongs to a broader class of pyrrolidine-containing carbamates. Below is a comparative analysis of its structural analogs:

Key Observations :

- The introduction of azetidine (a four-membered ring) in the analog from increases molecular weight and rigidity compared to the parent compound.

- Electron-withdrawing groups (e.g., 3-chlorophenyl in ) correlate with high acetylcholinesterase (AChE) inhibitory activity (IC₅₀ = 0.12 µM), suggesting substituents critically modulate pharmacological potency.

Key Observations :

Key Observations :

- Structural modifications influence toxicity. The azetidine analog exhibits additional hazards (skin corrosion, respiratory irritation) compared to the target compound.

- Chlorophenyl-substituted carbamates () show high enzyme selectivity but lack explicit toxicity data, underscoring the need for comprehensive safety profiling in drug development.

Biological Activity

Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a benzyl group, a methyl group, and a pyrrolidine ring, which contribute to its unique reactivity and biological profile. The compound can be represented as follows:

This structure allows for various interactions with biological targets, particularly in neurotransmitter systems.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it may function as an inhibitor or modulator of certain biological pathways, particularly those involved in pain modulation and neuroprotection.

- Neuroprotective Effects : Studies suggest that the compound may influence neurotransmitter systems related to dopamine and serotonin, potentially offering therapeutic benefits for neurological disorders.

- Analgesic Properties : Preliminary findings indicate that it might interact with opioid receptors, contributing to its analgesic effects.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound, yielding promising results:

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Properties

In a study focusing on the neuroprotective properties of related compounds, this compound was evaluated for its ability to protect neuronal cells from oxidative stress. The results indicated a significant reduction in cell death when treated with the compound compared to control groups, highlighting its potential application in developing neuroprotective drugs.

Case Study: Pain Management

Another investigation assessed the analgesic effects of this compound in animal models. The compound demonstrated a dose-dependent reduction in pain response, suggesting its efficacy as a pain management agent.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Benzyl carbamate | Lacks pyrrolidine group | Limited neuroprotective effects |

| Methyl carbamate | Simplified structure | Reduced interaction with receptors |

| Pyrrolidinyl carbamate | Lacks benzyl and methyl groups | Potentially similar neuroactive effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.